

Spectroscopic Profile of 4-Methyl-4-heptanol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methyl-4-heptanol** (CAS No: 598-01-6), a tertiary alcohol with the molecular formula C₈H₁₈O. [1][2][3] The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines general experimental protocols, and visualizes key concepts through diagrams.

Spectroscopic Data

The following tables summarize the available spectroscopic data for **4-Methyl-4-heptanol**. While direct numerical data for NMR and a comprehensive list for IR are not fully available in open-access resources, references to primary data sources are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **4-Methyl-4-heptanol**, both ¹H and ¹³C NMR data are available from sources such as SpectraBase, although full spectral data may require a subscription.[1][4]

Table 1: ¹H NMR Data for **4-Methyl-4-heptanol**



Proton Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-ОН	Data not available	Singlet (broad)	-	1H
-CH ₂ - (adjacent to C-OH)	Data not available	Triplet	Data not available	4H
-CH₃ (on C4)	Data not available	Singlet	-	3H
-CH ₂ - (middle of propyl)	Data not available	Sextet	Data not available	4H
-CH₃ (terminal)	Data not available	Triplet	Data not available	6H

Note: The chemical shifts and coupling constants are predicted based on typical values for similar structures. Actual experimental values may vary. The broad singlet for the hydroxyl proton is characteristic and its chemical shift can be concentration-dependent.

Table 2: ¹³C NMR Data for **4-Methyl-4-heptanol**

Carbon Assignment	Chemical Shift (ppm)	
C4 (-C-OH)	Data not available	
C3, C5 (-CH ₂ -)	Data not available	
C2, C6 (-CH ₂ -)	Data not available	
C1, C7 (-CH ₃)	Data not available	
C4-CH ₃	Data not available	

Note: Predicted chemical shifts for tertiary alcohols would place the C4 carbon signal significantly downfield. The other carbon signals would appear in the typical aliphatic region.



Infrared (IR) Spectroscopy

The IR spectrum of **4-Methyl-4-heptanol** exhibits characteristic absorption bands corresponding to its functional groups. The most prominent features are the O-H and C-O stretching vibrations.

Table 3: Principal IR Absorption Bands for 4-Methyl-4-heptanol

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~3400	Strong, Broad	O-H stretch (alcohol)
2960-2870	Strong	C-H stretch (alkane)
1465	Medium	C-H bend (alkane)
1380	Medium	C-H bend (alkane)
~1150	Strong	C-O stretch (tertiary alcohol)

Data sourced from the NIST WebBook.[2]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **4-Methyl-4-heptanol** results in characteristic fragmentation patterns, primarily through alpha-cleavage. The molecular ion peak (M⁺) at m/z 130 is often weak or absent in the spectra of tertiary alcohols.

Table 4: Major Mass Spectral Peaks for 4-Methyl-4-heptanol



m/z	Relative Intensity (%)	Proposed Fragment Ion
115	Low	[M - CH₃] ⁺
101	Moderate	[M - C ₂ H ₅] ⁺
87	High	[M - C ₃ H ₇] ⁺ (α-cleavage)
73	Moderate	[C ₄ H ₉ O] ⁺
59	Moderate	[C ₃ H ₇ O] ⁺
43	High	[C ₃ H ₇]+

Data sourced from the NIST WebBook.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of **4-Methyl-4-heptanol** is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The ¹H and ¹³C NMR spectra are then acquired on a high-resolution NMR spectrometer. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum.

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like **4-Methyl-4-heptanol**, a neat spectrum can be acquired by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal. A background spectrum of the empty accessory is first recorded and subtracted from the sample spectrum.

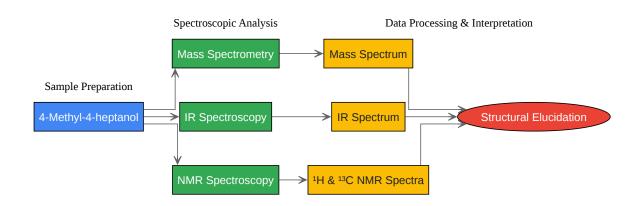


Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of **4-Methyl-4-heptanol** in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC. The compound is then ionized in the mass spectrometer, commonly by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

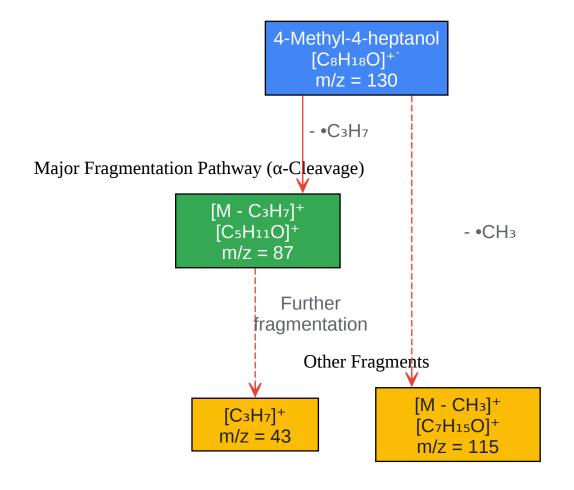
The following diagrams illustrate key workflows and concepts related to the spectroscopic analysis of **4-Methyl-4-heptanol**.



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Caption: General workflow for the spectroscopic analysis of 4-Methyl-4-heptanol.





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Caption: Proposed mass spectral fragmentation of 4-Methyl-4-heptanol.

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